Benzeneethanamine, 2-iodo-, hydrochloride
CAS No.: 76464-97-6
Cat. No.: VC8419792
Molecular Formula: C8H11ClIN
Molecular Weight: 283.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76464-97-6 |
|---|---|
| Molecular Formula | C8H11ClIN |
| Molecular Weight | 283.54 g/mol |
| IUPAC Name | 2-(2-iodophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H |
| Standard InChI Key | ATTYJYOTKWDKLR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCN)I.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CCN)I.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
Benzeneethanamine, 2-iodo-, hydrochloride consists of a phenethylamine backbone substituted with an iodine atom at the ortho position of the phenyl ring, coupled with a hydrochlorinated amine group. The SMILES notation C1=CC=C(C(=C1)CCN)I and InChIKey YNDYXJUDBNYUBF-UHFFFAOYSA-N confirm its planar aromatic system and ethylamine side chain. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to unsubstituted phenethylamines.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClIN | |
| Exact Mass | 283.95 g/mol | |
| SMILES | C1=CC=C(C(=C1)CCN)I | |
| InChIKey | YNDYXJUDBNYUBF-UHFFFAOYSA-N |
Predicted Collision Cross Sections
Ion mobility spectrometry (IMS) predictions for adducts reveal insights into its gas-phase behavior :
Table 2: Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 247.99308 | 137.9 |
| [M+Na]⁺ | 269.97502 | 142.9 |
| [M-H]⁻ | 245.97852 | 135.0 |
These values assist in mass spectrometry-based identification, particularly in forensic toxicology .
Physicochemical Properties
Spectroscopic Profiles
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Mass Spectrometry: Dominant fragments at m/z 247.99308 ([M+H]⁺) and 245.97852 ([M-H]⁻) align with halogen isotopic patterns .
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NMR: Expected aromatic proton signals between δ 7.2–7.8 ppm (iodo-substituted phenyl) and ethylamine protons near δ 2.5–3.5 ppm (unreported in literature) .
Applications in Research
Forensic Toxicology
Halogenated phenethylamines like this compound are investigated for their potential misuse as psychoactive substances. Structural analogs (e.g., 25B-NBOMe) exhibit potent serotonergic activity, implicating similar derivatives in overdose cases . Detection limits for related compounds via HPLC-MS/MS reach 180 pg/mL in serum, suggesting applicability in trace forensic analysis .
Pharmacological Probes
The iodine atom’s radiolabeling potential (e.g., with ¹²³I or ¹²⁵I) positions this compound as a candidate for receptor-binding studies targeting trace amine-associated receptors (TAARs) .
Analytical Methodologies
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and acetonitrile/ammonium formate gradients effectively separate halogenated phenethylamines . Retention times vary based on iodine’s hydrophobicity.
Mass Spectrometric Detection
High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., ¹²⁷I vs. ¹²⁹I), aiding structural confirmation . MS/MS fragmentation patterns typically include losses of NH₃ (17 Da) and HCl (36 Da) .
Future Research Directions
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Metabolic Profiling: Cytochrome P450-mediated oxidation pathways remain uncharacterized.
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Crystallography: X-ray diffraction data would resolve conformational preferences.
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Receptor Binding Assays: TAAR1/TAAR2 affinity studies could elucidate psychoactive potential.
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